(S)-Ethyl 1-methylpyrrolidine-2-carboxylate
Description
(S)-Ethyl 1-methylpyrrolidine-2-carboxylate (CAS: 90243-87-1), also known as 2-carbethoxy-N-methylpyrrolidine, is a chiral pyrrolidine derivative featuring an ethyl ester group at position 2 and a methyl substituent at position 1 of the pyrrolidine ring. This compound is primarily used in industrial and pharmaceutical research as a building block for synthesizing bioactive molecules, such as protease inhibitors or neuromodulators . Its stereochemistry at the C2 position (S-configuration) is critical for enantioselective applications.
Properties
CAS No. |
936-14-1 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2S)-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
FBTUOHOLPTXSPX-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1C |
Canonical SMILES |
CCOC(=O)C1CCCN1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 1-methylpyrrolidine-2-carboxylate typically involves the esterification of (S)-1-methylpyrrolidine-2-carboxylic acid. One common method is the reaction of (S)-1-methylpyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of (S)-Ethyl 1-methylpyrrolidine-2-carboxylate can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 1-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (S)-1-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of (S)-1-methylpyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Ethyl 1-methylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 1-methylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but they often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- The 3-oxo group in analogs like Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to the target compound .
- Bicyclic systems (e.g., tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate) impose steric constraints, reducing conformational flexibility relative to monocyclic pyrrolidines .
Spectroscopic Properties
Comparative NMR and HRMS data highlight structural distinctions:
Biological Activity
(S)-Ethyl 1-methylpyrrolidine-2-carboxylate, with the CAS number 936-14-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C7H13NO2
- Molecular Weight: 143.18 g/mol
- IUPAC Name: Ethyl (2S)-1-methylpyrrolidine-2-carboxylate
The biological activity of (S)-Ethyl 1-methylpyrrolidine-2-carboxylate is primarily attributed to its ability to interact with various biological targets. It is believed to modulate enzyme activities and influence cellular processes through the following mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction: It can bind to specific receptors, potentially altering signal transduction pathways.
- Cell Cycle Modulation: Research indicates that it may affect cell cycle regulation, particularly in cancer cells.
Antimicrobial Activity
Research has demonstrated that (S)-Ethyl 1-methylpyrrolidine-2-carboxylate exhibits antimicrobial properties against various pathogens. The compound has been tested for its effectiveness against both Gram-positive and Gram-negative bacteria.
The results indicate that while the compound shows promise against certain bacteria, it may not be universally effective across all tested strains.
Anticancer Activity
Preliminary studies have indicated that (S)-Ethyl 1-methylpyrrolidine-2-carboxylate may possess anticancer properties. In vitro assays have shown its potential to inhibit the growth of cancer cell lines, specifically through the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| Hepatocellular carcinoma cells | 25 µM | Growth inhibition | |
| Breast cancer cells | 30 µM | Apoptosis induction |
These findings suggest that further research could elucidate its role as a therapeutic agent in oncology.
Study on Antimicrobial Properties
A study conducted by Alhameed et al. (2020) focused on synthesizing derivatives of pyrrolidine compounds, including (S)-Ethyl 1-methylpyrrolidine-2-carboxylate. The researchers evaluated the antimicrobial efficacy against clinical isolates and found that while some derivatives showed significant activity, (S)-Ethyl 1-methylpyrrolidine-2-carboxylate demonstrated moderate effects against specific strains like MSSA and E. coli but lacked efficacy against Pseudomonas aeruginosa .
Investigation into Anticancer Effects
In a recent investigation published in MDPI, the anticancer effects of various pyrrolidine derivatives were assessed. The study highlighted that (S)-Ethyl 1-methylpyrrolidine-2-carboxylate exhibited notable cytotoxicity against hepatocellular carcinoma cells, suggesting a mechanism involving apoptosis and cell cycle disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
